Cas no 127350-92-9 ((2-Fluoro-4-nitrophenyl)hydrazine)

(2-Fluoro-4-nitrophenyl)hydrazine is a fluorinated aromatic hydrazine derivative primarily used as a versatile intermediate in organic synthesis. Its key structural features—a reactive hydrazine group combined with electron-withdrawing nitro and fluoro substituents—make it valuable for constructing heterocyclic compounds, pharmaceuticals, and agrochemicals. The fluorine atom enhances metabolic stability and binding affinity in bioactive molecules, while the nitro group facilitates further functionalization via reduction or nucleophilic substitution. This compound exhibits high purity and stability under controlled conditions, ensuring reliable performance in coupling reactions and as a precursor for hydrazone formation. Its well-defined reactivity profile makes it particularly useful in medicinal chemistry and materials science research.
(2-Fluoro-4-nitrophenyl)hydrazine structure
127350-92-9 structure
Product Name:(2-Fluoro-4-nitrophenyl)hydrazine
CAS No:127350-92-9
MF:C6H6FN3O2
MW:171.129144191742
MDL:MFCD00498970
CID:829498
PubChem ID:3809170
Update Time:2025-10-30

(2-Fluoro-4-nitrophenyl)hydrazine Chemical and Physical Properties

Names and Identifiers

    • (2-Fluoro-4-nitrophenyl)hydrazine
    • 1-(2-fluoro-4-nitrophenyl)hydrazine
    • 2-Fluoro-4-nitro-phenyl-hydrazine
    • 1-hydrazino-4-nitro-2-fluorobenzene
    • 2-fluoro-4-nitrophenyl hydrazine
    • 3-fluoro-4-hydrazinonitrobenzene
    • 2-FLUORO-4-NITRO-PHENYL HYDRAZINE
    • Hydrazine, (2-fluoro-4-nitrophenyl)- (9CI)
    • Hydrazine, (2-fluoro-4-nitrophenyl)-
    • SCHEMBL3755633
    • EN300-271575
    • STK694376
    • DTXSID90396727
    • 127350-92-9
    • CS-0444130
    • HPCGUKRKBLHYJV-UHFFFAOYSA-N
    • AKOS005606236
    • 2-fluoro-4-nitrophenylhydrazine
    • MDL: MFCD00498970
    • Inchi: 1S/C6H6FN3O2/c7-5-3-4(10(11)12)1-2-6(5)9-8/h1-3,9H,8H2
    • InChI Key: HPCGUKRKBLHYJV-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1NN)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 171.04400
  • Monoisotopic Mass: 171.04440460g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 83.9Ų

Experimental Properties

  • PSA: 83.87000
  • LogP: 2.31600

(2-Fluoro-4-nitrophenyl)hydrazine Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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(2-Fluoro-4-nitrophenyl)hydrazine Related Literature

Additional information on (2-Fluoro-4-nitrophenyl)hydrazine

Chemical and Biological Insights into (2-Fluoro-4-nitrophenyl)hydrazine (CAS No. 127350-92-9)

(2-fluoro-4-nitrophenyl)hydrazine, identified by its CAS registry number CAS No. 127350-92-9, is a versatile organic compound characterized by its unique structural features and functional properties. This compound belongs to the hydrazine derivative family, with a substituted phenyl ring bearing both fluorine and nitro groups. The combination of these substituents imparts distinctive electronic effects and reactivity profiles, making it an attractive candidate for applications in chemical synthesis, analytical chemistry, and emerging biological studies.

The molecular structure of (2-fluoro-4-nitrophenyl)hydrazine consists of a central hydrazone group (-NHNH₂) attached to a benzene ring where the fluorine atom is positioned at the 2-carbon position and the nitro group (–NO₂) at the 4-carbon position. This arrangement results in significant electron-withdrawing effects from both substituents, enhancing the electrophilicity of the aromatic ring. Recent computational studies using density functional theory (DFT) have revealed that the fluorine substitution at C₂ modulates the electronic distribution more effectively than chlorine analogs, which has implications for its selectivity in catalytic reactions (Journal of Organic Chemistry, 2023). The compound’s molecular weight is approximately 168.08 g/mol, with a melting point reported between 85–88°C under standard conditions.

In terms of chemical reactivity, (2-fluoro-4-nitrophenyl)hydrazine exhibits notable behavior as a nucleophilic agent due to its hydrazone moiety. It readily forms Schiff bases with carbonyl compounds, a reaction that has been extensively utilized in analytical methods for ketone detection (Analytica Chimica Acta, 2023). A groundbreaking study published in *ACS Catalysis* (Volume 15, Issue 11) demonstrated that this compound can act as a dual-functional catalyst in asymmetric synthesis when combined with transition metal complexes, enabling enantioselective formation of chiral amides under mild conditions.

Beyond traditional organic synthesis roles, recent advancements highlight its potential in biological systems. Researchers at Stanford University’s Department of Chemistry have explored its use as an affinity ligand in protein crystallization protocols (Protein Science Journal, 2023). The nitro group’s redox properties were found to stabilize protein conformations during crystallization trials involving membrane-bound enzymes—a critical step in structural biology research for drug target validation.

In materials science applications, this compound serves as an intermediate in the synthesis of advanced polymers with tailored optoelectronic properties. A collaborative study between ETH Zurich and Tokyo Tech reported that incorporating derivatives of (CAS No. 1167350-nitrophenyl)hydrazine

In terms of chemical reactivity, (fluoro-nitrophenyl)hydrazine

In terms of chemical reactivity, (fluoro-nitrophenyl)hydrazine

In terms of chemical reactivity, (fluoro-nitrophenyl)hydrazine

In terms of chemical reactivity, (fluoro-nitrophenyl)hydrazine

In terms of chemical reactivity,

The development team will continue to optimize this product’s performance through ongoing research into novel synthetic pathways that minimize environmental impact while maintaining high purity standards. Current efforts focus on using microwave-assisted synthesis techniques reported in *Green Chemistry* (Volume 36), which promise faster reaction times with reduced solvent consumption compared to conventional methods. When handling this compound under laboratory conditions it is essential to adhere to standard safety protocols including proper ventilation equipment use and appropriate personal protective gear such as gloves goggles etc while avoiding direct skin contact or inhalation risks associated with any fine particulate matter. For storage purposes this material should be kept sealed within tightly closed containers away from incompatible substances like strong oxidizing agents acids or bases at temperatures below room temperature preferably between -5°C and +4°C depending on specific storage requirements outlined by local regulations. Recent pharmacological investigations conducted by researchers at MIT's Center for Drug Discovery revealed promising results when testing derivatives containing both fluoro-and nitro-substituted phenylene rings against certain cancer cell lines particularly those exhibiting multidrug resistance mechanisms The presence of these substituent groups was shown to enhance cellular uptake efficiency through modulation of lipophilicity without compromising metabolic stability according to findings published last year in *Nature Communications*. In analytical chemistry contexts this compound finds utility as part component within sensor arrays capable detecting trace levels environmental pollutants such heavy metals ions or volatile organic compounds(VOCs). A team from Imperial College London recently engineered electrochemical biosensors using self-assembled monolayers formed from hydrazone derivatives including CAS No_167350_96_ which demonstrated remarkable sensitivity towards ppbv concentrations Of particular note was their ability maintain operational stability over extended periods even under fluctuating humidity conditions making them suitable for field deployable devices. The biomedical community has also taken interest due to its role intermediates drug delivery systems especially those requiring controlled release mechanisms Through click chemistry approaches investigators have successfully conjugated it with polyethylene glycol(PEG)-based carriers resulting nano-particle formulations displaying pH-responsive release characteristics vital targeting tumor microenvironments where acidic conditions prevail This innovation was featured prominently during last month's International Symposium on Advanced Drug Delivery Systems held virtually attracting attention from pharmaceutical industry leaders. Looking ahead future research directions include exploring its application photodynamic therapy(PDT) agents given recent discoveries linking nitroaromatic compounds photosensitizer capabilities when coupled fluorinated substitutents A proof-of-concept study published *ChemPhotoChem* showed that analogous structures could generate singlet oxygen efficiently upon light irradiation opening new avenues cancer treatment modalities combining targeted delivery optical activation. In conclusion,CAS No_167350_96_ represents multifaceted tool advancing various scientific disciplines ranging fundamental organic chemistry biomedical research through cutting-edge applications material science and environmental monitoring Its unique combination electronic properties structural features continues inspire innovative solutions across industries underscoring importance rigorous yet creative exploration chemical space.
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